Imidazo[1,2-a]pyrimidine
Overview
Description
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through various methodologies, including palladium-catalyzed arylation, which allows for the regioselective arylation at the 3-position with aryl bromides in the presence of base and a catalytic amount of palladium, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). Solid-phase synthesis methods have also been described, enabling the condensation between an α-bromoketone bound to solid support and various 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli et al., 2003). Additionally, copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employing ethyl tertiary amines as carbon sources under oxidative conditions has been reported, showcasing the versatility of synthetic approaches (Rao et al., 2017).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is characterized by the fused imidazole and pyrimidine rings, which provide a rigid framework that is conducive to diverse functionalization. This structural motif imparts distinct electronic and steric properties that influence the reactivity and interaction of these molecules with various biological targets. The regiospecific synthesis of substituted imidazo[1,2-a]pyrimidines illustrates the control over molecular structure that can be achieved, enabling the preparation of compounds with specific electronic and physical properties for targeted applications (Katritzky et al., 2003).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrimidines undergo a variety of chemical reactions, reflecting their rich chemistry. They can participate in nucleophilic substitution reactions, cycloadditions, and electrophilic aromatic substitutions, among others. The versatility of these compounds is further demonstrated by the synthesis of derivatives through reactions with methyl ketones and halogens, leading to a range of functionalized molecules (Rogul'chenko et al., 1975). The ability to selectively functionalize these compounds at various positions on the heterocyclic core is crucial for exploring their potential in drug development and material science.
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituents. These properties are critical for determining the suitability of these compounds for specific applications, including their behavior in biological systems and their potential as materials. Detailed studies on the physical properties are essential for guiding the design and synthesis of new derivatives with optimized performance.
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyrimidines, including their reactivity towards various reagents and conditions, are central to their utility in synthetic chemistry. Their ability to act as electrophiles or nucleophiles, depending on the context, allows for a broad range of transformations. The functionalization of imidazo[1,2-a]pyrimidines has been extensively explored, demonstrating their versatility in forming carbon-carbon and carbon-nitrogen bonds, which is pivotal for constructing complex molecular architectures (Goel et al., 2015).
Scientific Research Applications
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Synthetic Chemistry
- Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
- These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis .
- The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .
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Medicinal Chemistry
- Imidazo[1,2-a]pyrimidine has wide range of applications in medicinal chemistry .
- It is used in the development of new chemosynthetic strategies and drug development .
- Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
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Antituberculosis Agents
- Imidazo[1,2-a]pyrimidine analogues have been developed as antituberculosis agents .
- A few examples of imidazo[1,2-a]pyrimidine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
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Antibacterial, Antiviral, Anti-inflammatory, and Antitumor Drugs
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Corrosion Inhibitor
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Optoelectronic Devices and Sensors
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Anti-Cancer Drugs
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Emitters for Confocal Microscopy and Imaging
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyrimidine has significant potential in the field of medicinal chemistry. It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area .
properties
IUPAC Name |
imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWZAQOISIYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341928 | |
Record name | Imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine | |
CAS RN |
274-95-3 | |
Record name | Imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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